Cas no 37182-75-5 (1-(3-Carboxyphenyl)-2-thiourea)
1-(3-Carboxyphenyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,3-[(aminothioxomethyl)amino]-
- 1-(3-Carboxyphenyl)-2-thiourea
- 3-(carbamothioylamino)benzoic acid
- MFCD00060450
- FT-0639367
- CHEMBL334556
- 37182-75-5
- MS-11188
- AKOS006221634
- E85492
- BP10092
- CS-0204455
- JRQJYVACDJEUDZ-UHFFFAOYSA-N
- 3-[(aminocarbothioyl)amino]benzoic acid
- SCHEMBL687614
- BP-10092
- EN300-15238
- 3-thioureidobenzoic acid
- 1-(3-Carboxyphenyl)-2-thiourea, 96%
- 3-[(aminocarbonothioyl)amino]benzoic acid
- AP-381/41075530
- DTXSID20356218
- 3-[(Aminothioxomethyl)amino]benzoic acid
- 3-Thioureido-benzoic acid
- BBL034709
- 3-Carboxyphenylthiourea
- STL417862
- DB-018496
-
- MDL: MFCD00060450
- Inchi: 1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
- InChI Key: JRQJYVACDJEUDZ-UHFFFAOYSA-N
- SMILES: S=C(N)NC1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 196.03100
- Monoisotopic Mass: 196.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
- Topological Polar Surface Area: 75.4
Experimental Properties
- Melting Point: 187-191 °C (lit.)
- PSA: 107.44000
- LogP: 1.81360
1-(3-Carboxyphenyl)-2-thiourea Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- HazardClass:IRRITANT
1-(3-Carboxyphenyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(3-Carboxyphenyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 560154-1G |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 1g |
¥380.05 | 2023-12-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01960-1g |
3-Thioureidobenzoic acid |
37182-75-5 | 96% | 1g |
¥458.0 | 2024-07-19 | |
| TRC | B415480-50mg |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B415480-100mg |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B415480-500mg |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 018351-1g |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 97% | 1g |
£15.00 | 2022-03-01 | |
| Alichem | A019094414-100g |
3-Thioureidobenzoic acid |
37182-75-5 | 95% | 100g |
$831.67 | 2023-09-02 | |
| Apollo Scientific | OR322056-1g |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 1g |
£85.00 | 2023-09-02 | ||
| abcr | AB149571-5 g |
1-(3-Carboxyphenyl)-2-thiourea, 97%; . |
37182-75-5 | 97% | 5 g |
€165.50 | 2023-07-20 | |
| abcr | AB149571-25 g |
1-(3-Carboxyphenyl)-2-thiourea, 97%; . |
37182-75-5 | 97% | 25 g |
€495.30 | 2023-07-20 |
1-(3-Carboxyphenyl)-2-thiourea Suppliers
1-(3-Carboxyphenyl)-2-thiourea Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1-(3-Carboxyphenyl)-2-thiourea
Research Briefing on 1-(3-Carboxyphenyl)-2-thiourea (CAS: 37182-75-5) in Chemical Biology and Pharmaceutical Applications
1-(3-Carboxyphenyl)-2-thiourea (CAS: 37182-75-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a thiourea moiety linked to a carboxyphenyl group, exhibits versatile reactivity, making it a promising candidate for drug development and biochemical studies. Recent studies have explored its role as a building block for novel pharmacophores, its interactions with biological targets, and its potential in addressing unmet medical needs.
One of the key areas of investigation has been the compound's ability to modulate enzyme activity. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-(3-Carboxyphenyl)-2-thiourea acts as an effective inhibitor of carbonic anhydrase isoforms, particularly CA-IX, which is overexpressed in various cancers. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the enzyme's active site, revealing hydrogen bonding interactions between the thiourea group and key residues. These findings suggest potential applications in developing targeted therapies for hypoxic tumors.
In addition to its enzyme inhibitory properties, recent work has highlighted the compound's utility in metal ion chelation. A 2024 study in Bioorganic Chemistry reported that 1-(3-Carboxyphenyl)-2-thiourea forms stable complexes with transition metals, particularly copper(II) and zinc(II), through coordination involving both the thiourea sulfur and carboxylate oxygen. These metal complexes exhibited enhanced antioxidant activity compared to the free ligand, opening new avenues for designing metallodrugs with potential applications in oxidative stress-related disorders.
The compound's role in antimicrobial development has also been explored. A recent publication in European Journal of Medicinal Chemistry (2024) described the synthesis and evaluation of 1-(3-Carboxyphenyl)-2-thiourea derivatives against multidrug-resistant bacterial strains. Several analogs showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range. Structure-activity relationship studies indicated that modifications at the carboxyl group significantly influenced antibacterial potency while maintaining low cytotoxicity against mammalian cells.
From a synthetic chemistry perspective, novel methodologies have been developed for the efficient preparation of 1-(3-Carboxyphenyl)-2-thiourea and its derivatives. A recent advance published in Organic Process Research & Development (2023) presented a green chemistry approach using water as solvent and microwave-assisted synthesis, achieving high yields (85-92%) with reduced reaction times and environmental impact. This improved synthetic route could facilitate larger-scale production for further biological evaluation.
Looking forward, computational studies have begun to explore the broader potential of this scaffold. Molecular docking and dynamics simulations published in Journal of Chemical Information and Modeling (2024) predicted favorable interactions of 1-(3-Carboxyphenyl)-2-thiourea derivatives with several disease-relevant targets, including protein kinases and G-protein-coupled receptors. These in silico findings provide a roadmap for future structure-based drug design efforts centered on this versatile chemical template.
In conclusion, recent research on 1-(3-Carboxyphenyl)-2-thiourea (37182-75-5) demonstrates its multifaceted potential in medicinal chemistry and chemical biology. The compound's unique structural features enable diverse biological activities, from enzyme inhibition to metal chelation and antimicrobial action. Ongoing studies continue to uncover new applications and optimize its pharmacological properties, positioning this scaffold as a valuable tool for addressing current challenges in drug discovery and development.
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